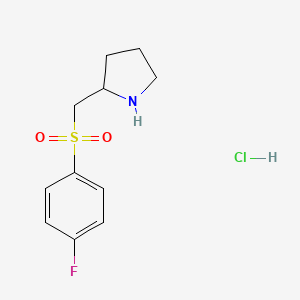
2-(((4-Fluorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
2-(((4-Fluorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride (also known as 2-FSMP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 397.8 g/mol and is soluble in water and other organic solvents. 2-FSMP is used as a reagent in organic synthesis and as a starting material in the production of pharmaceuticals and other organic compounds. This compound has been studied in detail, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been elucidated.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
One area of research explores the synthesis and properties of novel materials, such as the development of soluble fluorinated polyamides containing pyridine and sulfone moieties, which exhibit high thermal stability and mechanical strength, suitable for advanced applications including high-temperature fuel cells. These materials demonstrate significant potential due to their excellent solubility, high glass transition temperatures, and strong film-forming properties, indicating their utility in creating components with superior durability and performance under challenging conditions (Liu et al., 2013).
Advanced Material Applications
Research into the utilization of specific sulfone compounds extends into the realm of advanced material applications, such as the creation of green-emitting iridium(III) complexes for potential use in light-emitting devices. These studies focus on the synthesis of complexes with specific sulfone-functionalized ligands, aiming to achieve high photoluminescence quantum yields and tunable emission properties for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The inclusion of sulfone groups in the ligand structure has shown to significantly influence the photophysical properties of these complexes, highlighting the role of chemical modification in the development of materials with desired electronic and optical characteristics (Constable et al., 2014).
Chemical Synthesis and Methodology
In chemical synthesis and methodology, sulfone compounds serve as key intermediates in the creation of complex molecular architectures. For instance, the synthesis of tetrahydropyridine derivatives through reactions involving sulfones demonstrates the utility of these compounds in constructing heterocyclic structures with potential pharmaceutical applications. This method showcases the versatility of sulfone-containing compounds in facilitating diverse chemical transformations, enabling the efficient generation of compounds with intricate molecular configurations and potentially significant biological activity (An & Wu, 2017).
Pharmacological Applications
Furthermore, sulfone derivatives have been investigated for their pharmacological potential, such as in the discovery of novel RORγt inverse agonists for therapeutic use. The structural optimization of phenyl (3-phenylpyrrolidin-3-yl)sulfones has led to the identification of compounds with promising in vitro and in vivo activity, highlighting the potential of sulfone-based compounds in the development of new drugs for treating immune-mediated diseases. These studies exemplify the application of sulfone chemistry in the search for novel therapeutic agents, underscoring the importance of chemical structure in determining biological activity and drug efficacy (Duan et al., 2019).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)sulfonylmethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-9-3-5-11(6-4-9)16(14,15)8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCRYGFJUOAKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Fluorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)
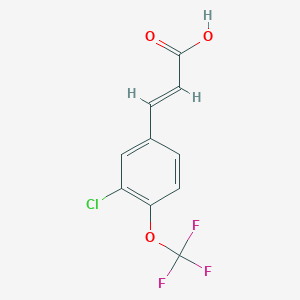
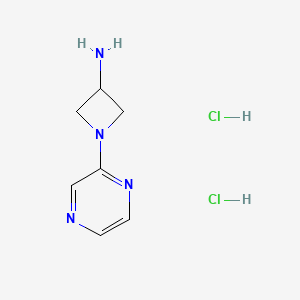
![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)

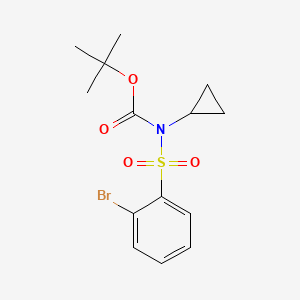
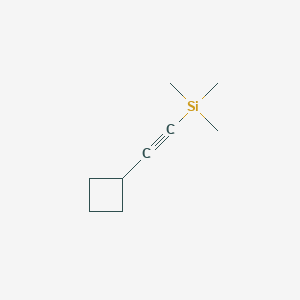
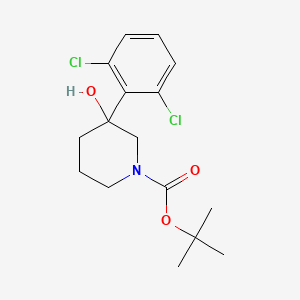
![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)
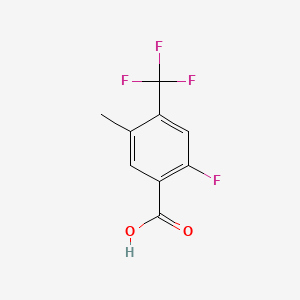
![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)
